molecular formula C15H16N2O4S B11038619 ethyl (6E)-5-oxo-6-[2-oxo-2-(phenylamino)ethylidene]thiomorpholine-3-carboxylate

ethyl (6E)-5-oxo-6-[2-oxo-2-(phenylamino)ethylidene]thiomorpholine-3-carboxylate

Cat. No.: B11038619
M. Wt: 320.4 g/mol
InChI Key: JSPRPBQHCXSHPC-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (6E)-5-oxo-6-[2-oxo-2-(phenylamino)ethylidene]thiomorpholine-3-carboxylate is a complex organic compound with a unique structure that includes a thiomorpholine ring, a phenylamino group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (6E)-5-oxo-6-[2-oxo-2-(phenylamino)ethylidene]thiomorpholine-3-carboxylate typically involves multiple steps:

    Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of a suitable amine with a sulfur-containing compound under controlled conditions.

    Introduction of the Phenylamino Group: The phenylamino group is introduced via a nucleophilic substitution reaction, where an appropriate phenylamine reacts with an intermediate compound.

    Formation of the Ethyl Ester: The final step involves esterification, where the carboxylic acid group is converted into an ethyl ester using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (6E)-5-oxo-6-[2-oxo-2-(phenylamino)ethylidene]thiomorpholine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the thiomorpholine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl (6E)-5-oxo-6-[2-oxo-2-(phenylamino)ethylidene]thiomorpholine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which ethyl (6E)-5-oxo-6-[2-oxo-2-(phenylamino)ethylidene]thiomorpholine-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites, where it can inhibit or activate biological pathways. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-3-piperidinecarboxylate: Similar in having an ethyl ester and a carbonyl group but lacks the thiomorpholine ring and phenylamino group.

    Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate: Contains an ethyl ester and a carbonyl group but has a different ring structure.

Uniqueness

Ethyl (6E)-5-oxo-6-[2-oxo-2-(phenylamino)ethylidene]thiomorpholine-3-carboxylate is unique due to its combination of a thiomorpholine ring, a phenylamino group, and an ethyl ester. This unique structure imparts specific chemical properties and biological activities that are not found in similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

ethyl (6E)-6-(2-anilino-2-oxoethylidene)-5-oxothiomorpholine-3-carboxylate

InChI

InChI=1S/C15H16N2O4S/c1-2-21-15(20)11-9-22-12(14(19)17-11)8-13(18)16-10-6-4-3-5-7-10/h3-8,11H,2,9H2,1H3,(H,16,18)(H,17,19)/b12-8+

InChI Key

JSPRPBQHCXSHPC-XYOKQWHBSA-N

Isomeric SMILES

CCOC(=O)C1CS/C(=C/C(=O)NC2=CC=CC=C2)/C(=O)N1

Canonical SMILES

CCOC(=O)C1CSC(=CC(=O)NC2=CC=CC=C2)C(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.